molecular formula C18H13N3O4 B2877016 N-(2-(6-氧代-1,6-二氢吡哒嗪-3-基)苯基)苯并[d][1,3]二噁英-5-甲酰胺 CAS No. 1428372-66-0

N-(2-(6-氧代-1,6-二氢吡哒嗪-3-基)苯基)苯并[d][1,3]二噁英-5-甲酰胺

货号 B2877016
CAS 编号: 1428372-66-0
分子量: 335.319
InChI 键: MTBHEPSEMVQRRM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C18H13N3O4 and it has a molecular weight of 335.319.

科学研究应用

Xanthine Oxidase Inhibition

Xanthine oxidase (XO): is a key enzyme involved in the metabolic pathway of purine degradation, leading to the production of uric acid. Inhibitors of XO are sought after for the treatment of hyperuricemia and related conditions such as gout. Compounds based on the 6-oxo-1,6-dihydropyridazin-3-yl scaffold have shown promise as potent XO inhibitors. Studies involving 3D-QSAR , molecular docking, and pharmacophore modeling have identified key interactions with XO, providing a pathway for the design of new XO inhibitors .

Antimycobacterial Activity

Tuberculosis (TB) remains a major global health challenge, and the search for novel therapeutic agents is ongoing. The compound has been part of a study to discover noncovalent inhibitors against Mycobacterium tuberculosis . These inhibitors target the enzyme Decaprenylphosphoryl-β-d-ribose oxidase (DprE1) , which is crucial for the survival of the bacteria. The research has led to the identification of derivatives with significant antimycobacterial activities, highlighting the potential for clinical applications .

Computer-Aided Drug Design (CADD)

The use of CADD strategies has been instrumental in the discovery of new drugs. The compound’s derivatives have been used as a scaffold for virtual screening and computationally guided design, resulting in the identification of novel molecules with therapeutic potential. This approach accelerates the drug discovery process and allows for the optimization of lead compounds .

Hyperuricemia-Associated Diseases

Hyperuricemia, an excess of uric acid in the blood, can lead to various diseases, including gout and kidney stones. The compound’s derivatives have been explored for their ability to modulate uric acid levels, offering a potential therapeutic strategy for managing these conditions .

Enzyme Interaction Studies

Understanding how small molecules interact with enzymes is crucial for drug development. The compound has been used in studies to elucidate the binding modes and interaction patterns with target enzymes. These studies provide insights into the structural requirements for activity and selectivity, aiding in the design of more effective drugs .

Pharmacokinetic Profiling

The pharmacokinetic properties of a drug determine its behavior within the body, including absorption, distribution, metabolism, and excretion. Research involving the compound has included the evaluation of its pharmacokinetic profile, ensuring that any potential drug candidates have favorable properties for in vivo use .

属性

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17-8-6-14(20-21-17)12-3-1-2-4-13(12)19-18(23)11-5-7-15-16(9-11)25-10-24-15/h1-9H,10H2,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHEPSEMVQRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。